Econazol nitrato

Descripción general

Descripción

Econazole nitrate: is an antifungal medication belonging to the imidazole class. It is primarily used to treat various fungal infections, including athlete’s foot, tinea, pityriasis versicolor, ringworm, and jock itch . Econazole nitrate was patented in 1968 and approved for medical use in 1974 .

Aplicaciones Científicas De Investigación

Econazole nitrate has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies involving imidazole derivatives and their chemical properties.

Biology: Econazole nitrate is studied for its antifungal properties and its effects on fungal cell membranes.

Medicine: The compound is extensively researched for its therapeutic potential in treating fungal infections.

Mecanismo De Acción

Target of Action

Econazole nitrate primarily targets the 14-α demethylase , a cytochrome P-450 enzyme . This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of the fungal cell membrane .

Mode of Action

Econazole nitrate interacts with its target, the 14-α demethylase enzyme, to inhibit the conversion of lanosterol to ergosterol . This interaction disrupts the synthesis of ergosterol, leading to an increase in cellular permeability . The increased permeability causes leakage of cellular contents, ultimately leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by econazole nitrate is the ergosterol biosynthesis pathway . By inhibiting the 14-α demethylase enzyme, econazole nitrate prevents the conversion of lanosterol to ergosterol . This disruption in the pathway leads to a deficiency of ergosterol in the fungal cell membrane, causing increased permeability and leakage of cellular contents .

Pharmacokinetics

Econazole nitrate is typically used topically, and less than 10% of the drug is absorbed through the skin . Once absorbed, it is metabolized in the liver to more than 20 metabolites . Less than 1% of the drug is excreted in the urine and feces . The time to peak for the foam formulation of econazole nitrate is approximately 6.8 ± 5.1 hours .

Result of Action

The result of econazole nitrate’s action is the death of the fungal cells. By disrupting the ergosterol biosynthesis pathway, econazole nitrate causes an increase in cellular permeability, leading to leakage of cellular contents and ultimately cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of econazole nitrate. For instance, the formulation of the drug can impact its effectiveness. A study found that econazole nitrate loaded in a transfersomal gel showed significant antifungal activity against Candida albicans, demonstrating that the drug’s formulation can enhance its ability to penetrate the skin and overcome the stratum corneum barrier .

Análisis Bioquímico

Biochemical Properties

Econazole Nitrate interacts with a variety of enzymes and proteins. It interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol . Ergosterol is an essential component of the fungal cell membrane .

Cellular Effects

Econazole Nitrate has a significant impact on various types of cells and cellular processes. It increases cellular permeability causing leakage of cellular contents . It may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, and inhibit purine uptake .

Molecular Mechanism

Econazole Nitrate exerts its effects at the molecular level through several mechanisms. It interferes with the synthesis of ergosterol by inhibiting the enzyme 14-α demethylase . This results in increased cellular permeability and leakage of cellular contents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Econazole Nitrate have been observed to change over time. It has been shown to have activity against a wide variety of dermatophytes, yeasts, actinomycetes, moulds, and other fungi, as well as some Gram-positive bacteria .

Dosage Effects in Animal Models

The effects of Econazole Nitrate vary with different dosages in animal models. In mice, rats, guinea pigs, and dogs, the oral LD50 values were found to be 462, 668, 272, and >160 mg/kg respectively .

Metabolic Pathways

Econazole Nitrate is involved in several metabolic pathways. It interferes with the synthesis of ergosterol, a key component of the fungal cell membrane . This process involves the enzyme 14-α demethylase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of econazole nitrate involves several key steps:

Alkylation of imidazole: The process begins with the alkylation of imidazole using bromoketone, which is prepared from o,p-dichloro acetophenone. This reaction produces a displacement product.

Reduction of the ketone: The ketone is then reduced using sodium borohydride, resulting in the formation of the corresponding alcohol.

Alkylation of the alkoxide: The alkoxide derived from the alcohol is alkylated with p-chlorobenzyl chloride to produce econazole.

Industrial Production Methods: Industrial production of econazole nitrate typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions: Econazole nitrate undergoes several types of chemical reactions, including:

Oxidation: Econazole nitrate can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common in practical applications.

Substitution: Econazole nitrate can participate in substitution reactions, particularly involving the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride is a typical reducing agent used in the synthesis of econazole nitrate.

Substitution: Various alkyl halides can be used for substitution reactions involving econazole nitrate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce various alkylated imidazole compounds .

Comparación Con Compuestos Similares

Econazole nitrate is similar to other antifungal medications in the imidazole class, such as:

- Fluconazole

- Ketoconazole

- Itraconazole

- Clotrimazole

Uniqueness: Econazole nitrate is unique in its broad-spectrum antifungal activity and its ability to inhibit the PI3K/AKT signaling pathway, which makes it a potential candidate for cancer treatment . Unlike some other antifungal agents, econazole nitrate is effective against a wide range of fungal species and has additional antibacterial properties .

Actividad Biológica

Econazole nitrate is an antifungal agent primarily used to treat dermatophyte infections. Recent research has expanded its profile, revealing significant biological activities beyond its traditional applications. This article explores the biological activity of econazole nitrate, focusing on its mechanisms of action, efficacy in various conditions, and potential therapeutic applications, particularly in oncology.

Econazole functions by inhibiting the enzyme 14-α demethylase , a cytochrome P-450 enzyme crucial for converting lanosterol to ergosterol, an essential component of fungal cell membranes. This inhibition leads to increased membrane permeability and subsequent cellular leakage, effectively disrupting fungal growth and function . Additionally, econazole may inhibit endogenous respiration and interfere with lipid biosynthesis, further contributing to its antifungal properties .

Antifungal Efficacy

Econazole has demonstrated significant efficacy in treating various fungal infections. Clinical studies have shown that econazole foam (1%) outperforms vehicle treatments in curing interdigital tinea pedis. In two separate studies, the complete cure rates at Day 43 were statistically significant, with results summarized in Table 1.

| Study | Econazole Foam (N=82) | Vehicle Foam (N=83) | P-value |

|---|---|---|---|

| Complete Cure | 19 (23%) | 2 (2%) | <0.001 |

| Effective Treatment | 40 (49%) | 9 (11%) | <0.001 |

| Mycological Cure | 56 (68%) | 13 (16%) | <0.001 |

These results indicate that econazole foam is highly effective for treating fungal infections .

Anticancer Activity

Recent studies have identified econazole nitrate as a potential anticancer agent. Research indicates that it inhibits the PI3K/AKT signaling pathway , which plays a critical role in cancer cell proliferation and survival. In vitro studies demonstrated that econazole reduced cell viability in non-small cell lung cancer (NSCLC) cell lines such as A549 and H661, showing dose-dependent cytotoxic effects with IC50 values of 13.5 μM and 22.2 μM respectively .

Furthermore, econazole's combination with cisplatin exhibited synergistic effects in certain NSCLC models, enhancing its potential as an adjunct therapy in cancer treatment . The findings suggest that econazole could be developed into a novel therapeutic agent for lung cancer.

Case Studies and Research Findings

A study explored the use of mesoporous silica nanoparticles (MSNs) for delivering econazole nitrate in combination with triamcinolone acetonide. This formulation not only improved antifungal efficacy against Candida albicans but also enhanced wound healing outcomes compared to traditional formulations. The optimized nanoparticles showed a larger inhibitory zone (15.90 mm) compared to pure drug suspensions (13.90 mm), indicating better therapeutic potential .

Summary of Biological Activities

Econazole nitrate exhibits diverse biological activities beyond its antifungal properties:

- Antifungal Activity : Effective against dermatophytes and yeast infections.

- Anticancer Potential : Inhibits PI3K/AKT pathway; shows cytotoxic effects in lung cancer cells.

- Enhanced Delivery Systems : Improved efficacy through novel drug delivery methods like MSNs.

Propiedades

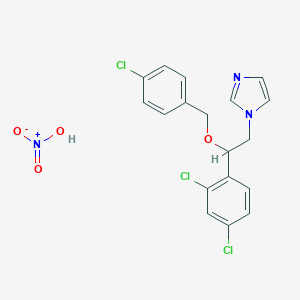

IUPAC Name |

1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXORDQKGIZAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl3N2O.HNO3, C18H16Cl3N3O4 | |

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27220-47-9 (Parent) | |

| Record name | Econazole nitrate [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024169026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6025226 | |

| Record name | Econazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Econazole nitrate is a white crystalline powder. (NTP, 1992) | |

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

24169-02-6, 68797-31-9 | |

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Econazole nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24169-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Econazole nitrate [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024169026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Econazole nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Econazole nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Econazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECONAZOLE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H438WYN10E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

324 °F (NTP, 1992) | |

| Record name | ECONAZOLE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20327 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Econazole Nitrate exert its antifungal activity?

A1: Econazole Nitrate inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes. [, , ] This disruption alters membrane permeability, leading to leakage of essential intracellular components and ultimately cell death. [] Additionally, it interferes with triglyceride and phospholipid synthesis and inhibits oxidative and peroxidative enzymes, potentially contributing to cell necrosis. []

Q2: What is the molecular formula and weight of Econazole Nitrate?

A2: While the provided research papers don't explicitly state the molecular formula and weight, they describe Econazole Nitrate as an imidazole derivative. [] Based on this information, we can deduce its chemical structure and calculate its molecular formula (C18H15Cl3N2O•HNO3) and weight (441.7 g/mol).

Q3: Has Econazole Nitrate been formulated in different delivery systems?

A3: Research has explored various Econazole Nitrate formulations, including creams, [, , , , , ] ointments, [, ] foams, [, ] gels, [, , , ] solutions, [] and even microcapsules. [] These diverse formulations highlight its compatibility with various excipients and its adaptability for different applications.

Q4: How stable is Econazole Nitrate in different formulations?

A4: Studies show that Econazole Nitrate exhibits varying stability depending on the formulation and storage conditions. [, , ] For instance, microencapsulated Econazole Nitrate demonstrated stability under light and high temperature but was susceptible to degradation in high humidity. [] This emphasizes the need for specific formulation strategies and packaging to ensure optimal stability.

Q5: Is there any research on how structural modifications of Econazole Nitrate affect its activity?

A5: The provided research primarily focuses on Econazole Nitrate's existing structure and its effects. Further research is needed to explore how modifying its chemical structure could impact its antifungal activity, potency, and selectivity.

Q6: What is known about the absorption of Econazole Nitrate after topical application?

A7: While Econazole Nitrate is primarily intended for topical application, research suggests its percutaneous absorption is relatively low. [] One study utilizing a liposome gel formulation found that only 5% of the drug penetrated the skin and reached the receptor cells. [] This limited systemic absorption contributes to its favorable safety profile for topical use.

Q7: Has Econazole Nitrate been tested against various fungal species?

A8: Econazole Nitrate demonstrates a broad spectrum of activity against various fungal species. In vitro studies have confirmed its effectiveness against Trichophyton mentagrophytes, Macrosporum nanum, and Candida albicans. [, ] This broad-spectrum activity makes it a valuable tool in treating a range of fungal infections.

Q8: What is the efficacy of Econazole Nitrate in treating Tinea Pedis?

A9: Clinical trials have shown that Econazole Nitrate cream effectively treats Tinea Pedis, commonly known as athlete's foot. [, ] One study reported an 86% cure rate after 28 days of treatment. [, ] These findings solidify its clinical relevance and effectiveness in managing this common fungal infection.

Q9: Is there any evidence of emerging resistance to Econazole Nitrate?

A9: While the provided research doesn't explicitly address resistance development, it's crucial to acknowledge that prolonged or inappropriate use of any antifungal agent can contribute to resistance. Further research is necessary to monitor potential resistance patterns and investigate strategies to mitigate this concern.

Q10: Are there any novel drug delivery systems being explored for Econazole Nitrate?

A12: Beyond conventional formulations like creams and ointments, researchers are exploring innovative drug delivery systems. One promising approach utilizes nanocrystals loaded into hydrogels. [] This strategy aims to enhance Econazole Nitrate's solubility and improve its penetration into the skin, potentially boosting its efficacy and reducing the required dosage.

Q11: What analytical techniques are used to quantify Econazole Nitrate in various formulations?

A13: Several analytical methods have been employed to accurately quantify Econazole Nitrate in different formulations. High-Performance Liquid Chromatography (HPLC) [, , , , ] is frequently used due to its sensitivity and ability to separate the drug from other components. Additionally, Ultraviolet-Visible (UV-Vis) spectrophotometry [, , ] and Thin Layer Chromatography (TLC) [] have also been utilized for its analysis.

Q12: Have the analytical methods for quantifying Econazole Nitrate been validated?

A14: The research highlights the importance of analytical method validation for accurately determining Econazole Nitrate levels. Studies employing HPLC methods typically include validation parameters like linearity, accuracy, precision, and specificity. [, , ] This rigorous validation ensures the reliability and reproducibility of the analytical data generated.

Q13: What quality control measures are essential for Econazole Nitrate formulations?

A15: Maintaining stringent quality control is paramount during the development and manufacturing of Econazole Nitrate products. This includes controlling raw material quality, verifying manufacturing processes, and conducting rigorous testing of the final product. [] These measures guarantee the product's safety, efficacy, and consistency.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.